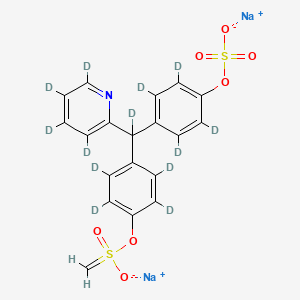

Picosulfate-d13 (sodium)

Description

Fundamental Principles and Applications of Deuteration in Drug Discovery and Development

Deuteration is the specific substitution of hydrogen atoms (protium, ¹H) with their heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynthdiscovery.comwikipedia.org This seemingly subtle molecular change can have significant consequences for a drug's properties due to the kinetic isotope effect (KIE). nih.govportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. clearsynthdiscovery.comgabarx.com

This increased bond strength can slow down metabolic processes, particularly those mediated by enzymes like the cytochrome P450 (CYP450) family, which are often responsible for drug breakdown. nih.govresearchgate.netjuniperpublishers.com By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, or "soft spots," on a drug molecule, researchers can improve its metabolic stability. nih.govunibestpharm.com

Key Applications of Deuteration in Drug Development:

Improved Pharmacokinetic Properties: Slower metabolism can lead to a longer drug half-life, maintaining therapeutic levels in the bloodstream for extended periods and potentially allowing for less frequent dosing. clearsynthdiscovery.comwikipedia.orgnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful or inactive metabolites, potentially leading to a safer drug profile. clearsynthdiscovery.comunibestpharm.com

Enhanced Efficacy: A more stable drug can result in higher systemic exposure, which may enhance its therapeutic effect. clearsynthdiscovery.com

Stabilization of Chiral Centers: Deuteration can slow the interconversion of enantiomers (chiral switching), which is crucial when one form of a molecule is more active or safer than the other. unibestpharm.com

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the "deuterium switch" as a viable strategy in drug development. nih.govresearchgate.net This approach involves modifying existing drugs to create improved versions. nih.gov More recently, deucravacitinib (B606291) became the first novel deuterated drug to gain FDA approval, highlighting the integration of deuteration into the early stages of drug discovery. nih.gov

Overview of Picosulfate as a Preclinical Research Probe and its Metabolic Activation Pathway

Sodium picosulfate is utilized in preclinical research, often as a positive control in experiments assessing the laxative potential of new substances. e-century.usnih.govnih.gov It is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to become active. e-century.usresearchgate.net

The activation of sodium picosulfate is entirely dependent on the gut microbiota. fda.govnih.govdrugbank.com It passes through the upper gastrointestinal tract largely unabsorbed and unchanged. e-century.us In the colon, bacteria produce enzymes that hydrolyze the sulfate (B86663) esters of the picosulfate molecule. drugbank.comnih.gov Early research identified this transformation as being carried out by a novel sulfotransferase, not a sulfatase, and noted that the process was activated by the presence of phenolic compounds. nih.govjst.go.jpresearchgate.net This enzymatic action converts sodium picosulfate into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). e-century.usfda.govdrugbank.com BHPM then acts directly on the colonic mucosa to exert its effect. fda.govdrugbank.com

The reliance on gut flora for activation means the effects can sometimes be unpredictable, as the composition and activity of the gut microbiome can vary significantly between individuals or experimental animals. e-century.usresearchgate.net Following its action, the active metabolite BHPM is partially absorbed, and the majority is then excreted in the urine as a glucuronide-conjugate. fda.govdrugbank.com

Rationale for Deuterium Labeling of Picosulfate: Enhancing Analytical Precision and Metabolic Tracking

The deuterated form of sodium picosulfate, Picosulfate-d13, serves a critical role as an internal standard in analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. clearsynth.comaptochem.com

Enhancing Analytical Precision: The primary purpose of an internal standard is to correct for variations that can occur during sample preparation and analysis. texilajournal.comaptochem.com These can include inconsistencies in extraction recovery, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comscispace.com

Stable isotope-labeled (SIL) internal standards, like Picosulfate-d13, are considered the gold standard. scispace.com Because they are chemically almost identical to the non-labeled analyte (Picosulfate), they co-elute during chromatography and exhibit very similar behavior during ionization. texilajournal.comaptochem.com However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can easily distinguish between the analyte and the internal standard. clearsynth.comaptochem.com This allows for highly accurate and precise quantification of the analyte's concentration by comparing its signal response to that of the known amount of the internal standard. clearsynth.comtexilajournal.com This method helps to compensate for matrix effects, where other compounds in a complex biological sample (like plasma or urine) can interfere with the measurement. clearsynth.com

FDA documents related to the evaluation of picosulfate-containing products explicitly mention the use of Picosulfate-d13 and BHPM-d13 as internal standards for the LC-MS/MS analysis of picosulfate and its active metabolite BHPM in human plasma and urine samples. fda.gov

Metabolic Tracking: Beyond its use as a quantitative standard, stable isotope labeling provides a powerful method for metabolic tracing. nih.govmdpi.combitesizebio.com By introducing a labeled compound into a biological system, researchers can track the fate of the labeled atoms as they are incorporated into various metabolites. mdpi.comcreative-proteomics.comspringernature.com This allows for the elucidation of metabolic pathways and provides a dynamic view of metabolic processes, answering questions about where a metabolite comes from (production) and where it goes (consumption). bitesizebio.com Using Picosulfate-d13 in preclinical studies would enable researchers to precisely track its conversion to BHPM and identify any other potential metabolic transformations, offering a clearer understanding of its disposition within a biological system. nih.gov

Data Tables

Table 1: Properties of Picosulfate-d13 Sodium This interactive table provides key chemical identifiers and properties for the compound of interest.

| Property | Value |

|---|---|

| Chemical Name | disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

| Synonyms | Picosulfate-D13 Sodium (Mixture of D12/D13); disodium4-(D4)pyridin-2-yl4- (sulfonatooxy)(D4)phenylmethylphenyl sulfate clearsynth.com |

| Molecular Formula | C₁₈D₁₃NNa₂O₈S₂ pharmaffiliates.com |

| Molecular Weight | 494.49 g/mol clearsynth.com |

| Application | Labeled internal standard for quantification of Picosulfate by GC- or LC-mass spectrometry. clearsynth.com |

Properties

Molecular Formula |

C19H15NNa2O7S2 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

disodium;[2,3,5,6-tetradeuterio-4-[deuterio-[2,3,5,6-tetradeuterio-4-(methylidene-oxido-oxo-λ6-sulfanyl)oxyphenyl]-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C19H17NO7S2.2Na/c1-28(21,22)26-16-9-5-14(6-10-16)19(18-4-2-3-13-20-18)15-7-11-17(12-8-15)27-29(23,24)25;;/h2-13,19H,1H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,19D;; |

InChI Key |

QEAGOXUBJQHTJX-HFJMOQDLSA-L |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=C)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |

Canonical SMILES |

C=S(=O)([O-])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Strategies for Picosulfate D13 Sodium

Chemical Precursors and Starting Materials for Deuteration of Picosulfate Analogues

The synthesis of Picosulfate-d13 (sodium) fundamentally relies on incorporating deuterium (B1214612) into the core structure of the molecule. The non-deuterated sodium picosulfate is typically synthesized through the condensation of two key precursors: phenol (B47542) and 2-pyridinecarbaldehyde . patsnap.comgoogle.com This reaction forms the intermediate 4,4'-(2-pyridylmethylene)bisphenol, which is subsequently sulfonated and neutralized to yield the final sodium salt.

Consequently, the most direct strategy for preparing Picosulfate-d13 involves utilizing deuterated versions of these initial building blocks. The primary precursors for this purpose would be:

Phenol-d6 (C₆D₅OD) : In this precursor, all hydrogen atoms on the aromatic ring and the hydroxyl group are replaced with deuterium. Using fully deuterated phenol would ensure the incorporation of deuterium onto the two phenyl rings of the final picosulfate molecule.

2-Pyridinecarbaldehyde-d4 (C₅D₄NCHO) : Deuterating the four hydrogen atoms on the pyridine (B92270) ring of this precursor is crucial for achieving the desired isotopic labeling on the heterocyclic portion of the molecule.

Deuterated Sulfonating Agents : While less common, using a deuterated sulfonating agent like deuterated sulfuric acid (D₂SO₄) could be considered, although the primary sites for deuteration are the C-H bonds on the aromatic rings. stackexchange.com

Deuteration Methodologies and Advanced Reaction Pathways for Specific Isotopic Enrichment

Achieving high, site-specific isotopic enrichment requires specialized deuteration methodologies. For a molecule like picosulfate, which contains both phenol and pyridine rings, several advanced reaction pathways can be employed. The most common and effective method is the hydrogen-deuterium (H-D) exchange reaction . juniperpublishers.com

This process typically involves:

Catalytic H-D Exchange : This is a powerful technique for deuterating aromatic compounds. It often uses a heterogeneous catalyst, such as Platinum on Carbon (Pt/C), in the presence of a deuterium source. researchgate.net Deuterium oxide (D₂O), being relatively inexpensive and readily available, is the most common source for the deuterium atom. juniperpublishers.com For precursors like phenol, Pt/C-catalyzed exchange in D₂O can achieve high levels of deuteration on the electron-rich aromatic rings, even under mild conditions. researchgate.net

Acid or Base Catalysis : H-D exchange can also be facilitated by acids or bases. For phenols, acid-catalyzed methods can promote electrophilic substitution of hydrogen with deuterium, particularly at the ortho and para positions relative to the hydroxyl group. stackexchange.comresearchgate.net

Metal-Free Approaches : Recent advancements include metal-free methods for aromatic H-D exchange. One such technique utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d2) to exploit the enhanced basicity of the aromatic ring in its excited state, enabling selective deuteration. nih.gov

Iridium-Catalyzed Directed Exchange : For achieving high selectivity, particularly on pyridine rings, iridium-based catalysts are highly effective. These catalysts can direct the H-D exchange to specific positions, such as those ortho to the nitrogen atom or another directing group, which is crucial for precise isotopic labeling. archie-west.ac.uk

These methods can be applied to the starting materials (e.g., phenol, 2-pyridinecarbaldehyde) before the main condensation reaction or, in some cases, to the intermediate compound 4,4'-(2-pyridylmethylene)bisphenol in a "late-stage" deuteration strategy. The choice of methodology is dictated by the desired level of deuterium incorporation and the chemical compatibility of the substrate with the reaction conditions. nih.govnih.gov

Analytical Verification of Isotopic Purity and Deuterium Incorporation in Synthetic Picosulfate-d13 (Sodium)

After synthesis, it is imperative to verify the structural integrity of the molecule and quantify the success of the deuteration process. rsc.org This involves determining the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the degree of deuterium incorporation at specific sites. rsc.orgnih.gov The two primary analytical techniques for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of deuterium atoms within the molecule.

Proton NMR (¹H NMR): In a ¹H NMR spectrum, signals corresponding to protons that have been replaced by deuterium will decrease in intensity or disappear entirely. wikipedia.orgstudymind.co.uk By integrating the remaining proton signals and comparing them to a non-deuterated standard, the percentage of deuterium incorporation at each specific site can be calculated. rsc.org

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei. A deuterated compound will show a strong signal in the ²H NMR spectrum, confirming the presence of the isotope. wikipedia.org While it has lower resolution than ¹H NMR, it is a definitive method for verifying deuteration and can be quantitative under the proper experimental settings. wikipedia.orgsigmaaldrich.com

Carbon-13 NMR (¹³C NMR): The coupling patterns in a ¹³C NMR spectrum are affected by adjacent deuterium atoms, providing further structural confirmation of the deuteration sites. wikipedia.org

The following table summarizes the key analytical techniques used for verification:

Scalability Considerations and Process Optimization in Deuterated Picosulfate Synthesis

Transitioning the synthesis of Picosulfate-d13 from a laboratory setting to industrial-scale production introduces several challenges that require careful process optimization. globalchemlab.orglabmanager.com The primary considerations include cost, efficiency, safety, and consistency.

Key Scalability Challenges:

Cost and Availability of Raw Materials: Deuterated starting materials, particularly deuterium oxide (D₂O) and deuterated organic precursors, are significantly more expensive than their hydrogenated counterparts. juniperpublishers.comtechadler.com The high cost of these materials necessitates highly efficient reactions to minimize waste and maximize yield.

Reaction Conditions: Many deuteration reactions require specific conditions, such as high temperature or pressure, which can be difficult and costly to maintain in large-scale reactors. llnl.gov Ensuring uniform heating and mixing in large batches is critical for consistent product quality.

Process Efficiency and Purification: The efficiency of the H-D exchange and subsequent purification steps is crucial. llnl.gov Separating the desired highly deuterated product from partially deuterated analogues or unreacted starting materials can be complex. Chromatographic purification methods that are feasible in the lab may not be economical at an industrial scale.

Regulatory and Safety Compliance: The production of any pharmaceutical-grade compound, including isotopically labeled ones, must adhere to strict regulatory standards. Handling reagents like deuterium gas or operating high-pressure systems requires specialized infrastructure and adherence to safety protocols. dataintelo.com

Process Optimization Strategies:

Flow Chemistry: A significant process optimization is the shift from traditional batch processing to continuous flow synthesis. tn-sanso.co.jpbionauts.jp Flow reactors offer superior control over reaction parameters like temperature and pressure, improved heat and mass transfer, and enhanced safety. This can lead to higher yields, better product consistency, and a reduction in the required amount of expensive deuterated reagents. tn-sanso.co.jpcolab.ws

Catalyst Optimization: Research into more efficient and recyclable catalysts is ongoing. Developing catalysts that operate under milder conditions (lower temperature and pressure) can significantly reduce energy consumption and equipment costs. bionauts.jp

Solvent and Reagent Recycling: Implementing procedures to recover and reuse expensive materials like D₂O is essential for making the process economically viable. bionauts.jp

Analytical Process Control: Integrating real-time analytical monitoring into the production process allows for immediate adjustments to reaction conditions, ensuring the final product meets the required isotopic purity specifications and minimizing batch failures. acs.org

Successfully scaling the synthesis of Picosulfate-d13 requires a multidisciplinary approach, combining expertise in organic chemistry, chemical engineering, and analytical sciences to develop a robust, efficient, and cost-effective manufacturing process. labmanager.com

Advanced Analytical Methodologies Employing Picosulfate D13 Sodium

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in modern bioanalytical chemistry, offering unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices. The development of robust LC-MS/MS methods is a meticulous process that involves the strategic selection of internal standards, optimization of chromatographic conditions, and fine-tuning of mass spectrometric parameters.

Role of Picosulfate-d13 (Sodium) as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the use of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of the results. biopharmaservices.com An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. biopharmaservices.com Stable isotopically labeled (SIL) internal standards, such as Picosulfate-d13 (sodium), are considered the gold standard in LC-MS/MS-based bioanalysis. biopharmaservices.comscispace.com

The fundamental principle behind using a SIL IS is that it shares nearly identical physicochemical properties with the analyte of interest, in this case, sodium picosulfate. scispace.com This structural similarity ensures that Picosulfate-d13 and the non-deuterated picosulfate behave almost identically during extraction, chromatography, and ionization. biopharmaservices.com Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL IS. scispace.com This co-elution and similar ionization behavior allow for the accurate normalization of the analyte's signal, thereby compensating for potential errors and enhancing the reliability of the quantification.

The use of deuterated internal standards like Picosulfate-d13 is particularly advantageous as they can be distinguished from the endogenous analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer, while exhibiting the same retention time chromatographically. scispace.com This distinction is crucial for selective detection and quantification. For instance, in pharmacokinetic studies of sodium picosulfate, Picosulfate-d13 and its corresponding deuterated metabolite standards, such as BHPM-d13, have been successfully employed to ensure the stability and accuracy of the bioanalytical method. fda.gov

Optimization of Chromatographic Separation Techniques for Picosulfate and its Metabolites in Complex Biological Matrices

Effective chromatographic separation is essential for minimizing matrix effects and ensuring the accurate quantification of picosulfate and its metabolites in complex biological samples like human plasma. nih.govmjcce.org.mk A well-optimized method separates the analytes of interest from endogenous interferences that could suppress or enhance the ionization process in the mass spectrometer.

One established method for the simultaneous determination of picosulfate and its major metabolites—bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), its monoglucuronide (M1), and its monosulfate (M2)—utilizes a reversed-phase C18 column. nih.gov Specifically, a Luna 5u C18(2) column has been successfully employed. nih.gov

The separation is typically achieved using a gradient elution strategy. This involves a mobile phase consisting of an aqueous component and an organic solvent, with the proportion of the organic solvent being increased over the course of the analysis. A common mobile phase composition includes 10mM ammonium (B1175870) acetate (B1210297) as the aqueous component and acetonitrile (B52724) as the organic modifier. nih.gov This gradient elution helps to effectively separate the parent drug and its various metabolites, which may have different polarities, and also helps to eliminate interferences that can arise from the in-source conversion of conjugated metabolites. nih.gov

The following table summarizes a typical gradient elution program for the separation of picosulfate and its metabolites:

| Time (min) | Mobile Phase A (10mM Ammonium Acetate) (%) | Mobile Phase B (Acetonitrile) (%) |

| 0.0 | 90 | 10 |

| ... | ... | ... |

| Final | ... | ... |

Note: This is a representative table. The exact gradient profile would be optimized based on the specific column and instrument used.

Mass Spectrometric Parameters and Ionization Modes for Deuterated and Non-Deuterated Species Detection and Quantification

The detection and quantification of picosulfate, its metabolites, and their deuterated internal standards are performed using a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like picosulfate and its conjugates.

Detection is achieved through multiple reaction monitoring (MRM), a highly selective and sensitive technique. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process of monitoring specific precursor-to-product ion transitions significantly reduces background noise and enhances the specificity of the assay.

The mass transitions for picosulfate and its metabolites, along with their corresponding deuterated internal standards, are crucial for their selective detection. The following table provides examples of these transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Picosulfate (PICO) | 438.1 | 278.1 |

| BHPM | 278.1 | 184.2 |

| M1 (Monoglucuronide of BHPM) | 454.1 | 184.2 |

| M2 (Monosulfate of BHPM) | 358.1 | 184.2 and 278.1 |

| Picosulfate-d13 | [Value not explicitly found in search results] | [Value not explicitly found in search results] |

Note: The m/z values for Picosulfate-d13 would be higher than that of the non-deuterated form due to the presence of 13 deuterium (B1214612) atoms. The exact values would be determined during method development.

The selection of these specific transitions is a critical step in method development, aiming to maximize sensitivity and minimize potential interferences. nih.gov

Method Validation for Deuterated Internal Standards in Bioanalytical Research

The validation of a bioanalytical method is a formal process that provides evidence that the method is suitable for its intended purpose. When using deuterated internal standards like Picosulfate-d13, the validation process assesses various parameters to ensure the reliability of the analytical data.

Assessment of Linearity, Accuracy, and Precision in Analytical Assays

A cornerstone of bioanalytical method validation is the assessment of linearity, accuracy, and precision. mjcce.org.mknih.gov These parameters demonstrate the performance of the assay over a specified concentration range.

Linearity evaluates the ability of the method to produce test results that are directly proportional to the concentration of the analyte. ajpsonline.com This is typically determined by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis of the peak area ratio (analyte/internal standard) versus the nominal concentration. nih.gov For the analysis of picosulfate and its metabolites, methods have been validated over specific concentration ranges, demonstrating good linearity. nih.govresearchgate.net For example, a validated method for picosulfate in human plasma showed a linear range of 0.150 to 40.0 ng/mL. nih.govresearchgate.net

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. au.dk It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. ui.ac.id The mean measured concentration should be within a certain percentage of the nominal value, typically ±15% (or ±20% for the lower limit of quantification, LLOQ). au.dk

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. au.dk It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. au.dk The acceptance criterion for precision is generally an RSD of ≤15% (or ≤20% at the LLOQ). au.dk

The following table illustrates typical acceptance criteria for accuracy and precision in bioanalytical method validation:

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | Low, Medium, High QC | Mean concentration within ±15% of nominal value |

| LLOQ | Mean concentration within ±20% of nominal value | |

| Precision | Low, Medium, High QC | RSD ≤ 15% |

| LLOQ | RSD ≤ 20% |

Evaluation of Matrix Effects and Selectivity in Biological Samples

Matrix effects are the alteration of ionization efficiency by the presence of co-eluting endogenous components in the biological matrix. nih.gov These effects can lead to ion suppression or enhancement, potentially compromising the accuracy of the results. nih.gov The use of a stable isotopically labeled internal standard like Picosulfate-d13 is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly. nih.gov

Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. nih.gov This is often assessed at low and high concentration levels using at least six different lots of the biological matrix to account for inter-subject variability. nih.gov

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net This includes endogenous matrix components, metabolites, and other potential interfering substances. Selectivity is assessed by analyzing blank samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. au.dk The absence of significant interfering peaks demonstrates the selectivity of the method.

Stability Profiling of Picosulfate-d13 (Sodium) in Analytical Solutions and Stored Biological Samples

The reliability of quantitative bioanalytical methods heavily relies on the stability of the analyte and the internal standard. Picosulfate-d13 (sodium), as an internal standard, has been evaluated to ensure its stability in stock solutions used for the quantification of sodium picosulfate and its metabolites.

Stock solutions of Picosulfate-d13, along with the primary analyte picosulfate and its metabolite BHPM, have demonstrated stability for at least 61 days when stored at a refrigerated temperature of 5°C ± 3°C. fda.gov This established stability is crucial for ensuring the accuracy and reproducibility of the analytical runs conducted over this period without the need for frequent preparation of new standard solutions. fda.gov

While direct stability data for Picosulfate-d13 (sodium) within biological matrices is not detailed, the stability of the target analytes it is used to quantify has been established. For instance, picosulfate and its metabolite BHPM are stable in human plasma for at least 125 days and in human urine for a minimum of 133 days when stored at approximately -70°C. fda.gov The long-term stability of the analytes in these stored biological samples underscores the importance of using a stable internal standard like Picosulfate-d13 to account for any potential variability during sample processing and analysis. fda.gov

| Compound | Storage Condition | Proven Stability Duration |

|---|---|---|

| Picosulfate-d13 (Internal Standard) | 5°C ± 3°C | ≥ 61 days |

Application in Detection and Quantification of Picosulfate and its Metabolites in Preclinical In Vitro and In Vivo Biological Matrices

Picosulfate-d13 (sodium) serves as a critical internal standard in advanced analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise detection and quantification of picosulfate and its primary active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). fda.gov Its isotopic labeling allows it to be distinguished from the endogenous picosulfate, ensuring high accuracy in bioanalytical assays. fda.gov

The LC-MS/MS method utilizing Picosulfate-d13 has been validated for determining the concentrations of picosulfate and BHPM in various biological matrices, including plasma and urine. fda.gov In plasma analysis, the method has demonstrated a lower limit of quantification (LLOQ) of 0.100 ng/mL for both picosulfate and BHPM, with a calibration standard curve concentration ranging from 0.100 to 20.00 ng/mL. fda.gov For urine analysis, the LLOQ was established at 1.50 ng/mL, with a calibration curve ranging from 1.5 to 300.0 ng/mL. fda.gov

This methodology has been instrumental in pharmacokinetic studies. For example, it was used to determine that after oral administration, both picosulfate and its metabolite BHPM have very low systemic exposure. fda.gov Furthermore, the use of Picosulfate-d13 as an internal standard facilitated investigations into the metabolic pathways of picosulfate. In one study, urine samples were treated with glucuronidase and re-assayed for BHPM. fda.gov The results showed that the majority of excreted BHPM in urine is in the glucuronide-conjugated form, as samples treated with glucuronidase had BHPM levels well above the detection limit, while free BHPM was often below it. fda.gov

| Matrix | Analyte | Lower Limit of Quantification (LLOQ) | Calibration Standard Curve Range | Precision (%) | Accuracy (%) |

|---|---|---|---|---|---|

| Plasma | Picosulfate | 0.100 ng/mL | 0.100 - 20.00 ng/mL | 2.8 - 9.3 | -4.4 - 3.6 |

| Plasma | BHPM | 0.100 ng/mL | 0.100 - 20.00 ng/mL | 1.4 - 7.7 | -6.2 - 5.7 |

| Urine | Picosulfate | 1.50 ng/mL | 1.5 - 300.0 ng/mL | 2.0 - 12.1 | -4.9 - 5.8 |

| Urine | BHPM | 1.50 ng/mL | 1.5 - 200.0 ng/mL | 1.0 - 6.9 | -4.0 - 5.3 |

Investigations into Picosulfate Metabolism Utilizing Deuterated Analogues

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Sodium picosulfate is a prodrug, meaning it requires metabolic activation to exert its pharmacological effect. nih.gov This activation is not performed by host enzymes but by the complex ecosystem of the intestinal microbiota. fda.govnih.govmedscape.com

The biotransformation of sodium picosulfate is entirely dependent on the enzymatic activity of colonic bacteria. fda.govnih.gov The parent compound passes through the upper gastrointestinal tract largely unchanged before reaching the colon. Here, the gut flora metabolize it into its active form, 4,4'-dihydroxydiphenyl-(2-pyridyl)-methane (BHPM). fda.govnih.govdocksci.comdrugbank.com This active metabolite is what acts directly on the colonic mucosa. fda.govdrugbank.com

The essential role of the microbiota is underscored by the fact that co-administration of antibiotics can decrease the efficacy of sodium picosulfate by altering the colonic bacterial flora necessary for its conversion to the active drug. medscape.com Studies utilizing deuterated analogues like Picosulfate-d13 are instrumental in quantifying the parent compound and its metabolites in biological matrices, allowing researchers to track the efficiency of this microbial conversion under various conditions. fda.gov Isotopic labeling techniques, in general, provide a robust methodology for tracing the atoms of a dietary or therapeutic compound through metabolic networks, offering deep insights into the functional dynamics of the gut microbiome. nih.govbiorxiv.org

Initial hypotheses suggested that a microbial sulfatase was responsible for hydrolyzing sodium picosulfate. docksci.comdrugbank.com However, research has revealed that the key biotransformation is catalyzed by a novel arylsulfate sulfotransferase produced by intestinal bacteria, not a sulfatase. nih.govdocksci.comjst.go.jp This enzyme facilitates the transfer of the sulfate (B86663) group from picosulfate to a phenolic acceptor compound, which is necessary for the formation of the active metabolite, BHPM. docksci.com

Studies have identified Eubacterium A-44 (also referred to as Eubacterium rectale), a predominant bacterium in the human intestine, as a producer of this unique sulfotransferase. nih.govresearchgate.net The enzyme has been characterized, showing optimal activity at a pH of 8.0-9.0. docksci.comresearchgate.net The activity of this enzyme is highest in the cecum region of the intestine and has been measured in human and rat feces. nih.govjst.go.jpresearchgate.net

| Enzyme Characteristic | Finding | Source |

| Enzyme Type | Arylsulfate Sulfotransferase (not Sulfatase) | nih.gov, jst.go.jp, docksci.com |

| Bacterial Source | Eubacterium A-44 (Eubacterium rectale) | researchgate.net, nih.gov |

| Optimal pH | 8.0 - 9.0 | researchgate.net, docksci.com |

| Reaction | Transfers sulfate group to a phenolic acceptor | docksci.com |

| Location of Highest Activity | Cecum | nih.gov, jst.go.jp, researchgate.net |

Following its formation in the colon by microbial action, a portion of the active metabolite, BHPM, is absorbed into systemic circulation. fda.gov This absorbed BHPM then undergoes Phase II metabolism, a common pathway for making compounds more water-soluble to facilitate their excretion from the body. nih.govwikipedia.org The primary conjugation reaction for BHPM is glucuronidation. fda.govdrugbank.com

During glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the BHPM molecule. wikipedia.orgnih.gov The resulting BHPM-glucuronide conjugate is significantly more polar and is readily eliminated from the body, primarily in the urine. fda.govdrugbank.com Bioanalytical studies have confirmed that the majority of BHPM excreted in urine is in this glucuronide-conjugated form. fda.govdrugbank.com To quantify the total amount of absorbed BHPM, urine samples are treated with a glucuronidase enzyme to cleave the conjugate before measurement. fda.gov In these analyses, deuterated standards such as Picosulfate-d13 and BHPM-d13 are essential for ensuring the accuracy of the quantification by LC-MS/MS. fda.gov

In Vitro Metabolic Stability Studies Using Subcellular Fractions and Cell Cultures

To investigate metabolism and potential drug-drug interactions outside of a whole organism, in vitro systems such as liver microsomes and cultured cells are employed. researchgate.netbioivt.com These models allow for controlled experiments to assess the metabolic fate of compounds.

Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are central to Phase I metabolism. researchgate.netnih.gov They are widely used to assess the metabolic stability of new chemical entities and their potential to inhibit or induce key enzymes. nih.govmercell.com

The potential for sodium picosulfate to cause drug-drug interactions via CYP enzymes was evaluated using pooled human liver microsomes. fda.gov Studies assessed its capacity to act as a direct, time-dependent, or metabolism-dependent inhibitor of major CYP isoforms. The results indicated that picosulfate is not an inhibitor of any of the evaluated CYP enzymes at the tested concentrations. fda.gov

| CYP Isoform | Inhibition Observed |

|---|---|

| CYP1A2 | No |

| CYP2B6 | No |

| CYP2C8 | No |

| CYP2C9 | No |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4/5 | No |

Data sourced from FDA submission documents. fda.gov

Intact cell models, such as primary hepatocytes or cultured cell lines, provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transport proteins. bioivt.comthermofisher.comresearchgate.net These systems are valuable for studying the full metabolic pathway of a compound, including conjugation reactions. thermofisher.com

The potential of picosulfate to induce CYP enzymes was evaluated in freshly cultured human hepatocytes from three donors. fda.gov The results showed that picosulfate does not appear to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5 at concentrations up to 1.8 μM. fda.gov Another study investigated the cytotoxic effects of sodium picosulfate and its active metabolite, BHPM, in cultured Chang liver cells, noting different impacts on cellular metabolism between the prodrug and its active form. nih.gov While these studies did not specifically focus on metabolite profiling, they demonstrate the utility of hepatocyte models. In such profiling studies, the use of a deuterated compound like Picosulfate-d13 would be highly advantageous. Its distinct mass signature would allow for the unambiguous detection and identification of its metabolites by mass spectrometry, distinguishing them from endogenous cellular components or artifacts.

Evaluation of Enzyme Inhibition/Induction Potential using In Vitro Assays (e.g., Cytochrome P450 enzymes)

In vitro assays are fundamental in preclinical drug development to assess the potential of a new chemical entity to cause drug-drug interactions by inhibiting or inducing metabolic enzymes. nih.govbioivt.com The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs, and any interaction with these enzymes can lead to altered drug efficacy or toxicity. nih.govfda.gov

Investigations into the enzymatic interaction profile of picosulfate have been conducted using human liver microsomes and cultured human hepatocytes. fda.gov In studies utilizing human liver microsomes from a pool of 16 individuals, picosulfate was evaluated for its potential to act as a direct, time-dependent, or metabolism-dependent inhibitor of major CYP isozymes. fda.gov The results indicated that picosulfate is not a significant inhibitor of any of the evaluated CYP enzymes. fda.gov Across the tested enzymes, the half-maximal inhibitory concentration (IC50) values were not precisely determined due to the minimal inhibition observed, but all were reported to be greater than 18 μM. fda.gov

| CYP Isozyme | Inhibition Potential | IC50 Value (μM) |

|---|---|---|

| CYP1A2 | No significant inhibition | > 18 |

| CYP2B6 | No significant inhibition | > 18 |

| CYP2C8 | No significant inhibition | > 18 |

| CYP2C9 | No significant inhibition | > 18 |

| CYP2C19 | No significant inhibition | > 18 |

| CYP2D6 | No significant inhibition | > 18 |

| CYP3A4/5 | No significant inhibition | > 18 |

Furthermore, the potential for picosulfate to induce the expression of CYP enzymes was assessed in freshly cultured human hepatocytes from three donors. fda.gov Picosulfate, at concentrations up to 1.8 μM, did not demonstrate an induction effect on CYP1A2, CYP2B6, or CYP3A4/5 enzymes. fda.gov Given these in vitro findings, the potential for picosulfate to cause clinically significant drug-drug interactions via inhibition or induction of major CYP450 enzymes is considered remote. fda.gov

| CYP Isozyme | Induction Potential (at concentrations up to 1.8 μM) |

|---|---|

| CYP1A2 | No induction observed |

| CYP2B6 | No induction observed |

| CYP3A4/5 | No induction observed |

Preclinical In Vivo Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical ADME studies in animal models are essential to understand the pharmacokinetic profile of a drug candidate. nih.gov These studies investigate how an organism affects a drug, providing critical information for subsequent clinical trial design. cn-bio.com For picosulfate, its action as a prodrug activated by gut microbiota is a key feature of its ADME profile. drugbank.com

Tracing Absorption and Distribution Patterns of Picosulfate using Deuterated Analogues

Following oral administration, sodium picosulfate exhibits very low systemic absorption. fda.gov It is designed to act locally in the colon. drugbank.com The parent compound is hydrolyzed by bacterial enzymes in the large intestine to form its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). drugbank.comdocksci.com In vitro permeability studies using Caco-2 cells have suggested that both picosulfate and its active metabolite BHPM have low permeability. fda.gov

Deuterated analogues, such as Picosulfate-d13, serve as critical tools in these preclinical investigations. They are primarily used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of picosulfate and BHPM in biological matrices like plasma and urine. fda.gov In a typical preclinical distribution study, a deuterated or radiolabeled version of picosulfate would be administered to animal models (e.g., rats, dogs). fda.gov Subsequently, blood and tissue samples would be collected at various time points to measure the concentration of the labeled compound. msdvetmanual.com Given the known low systemic absorption of picosulfate, the distribution to peripheral tissues is expected to be minimal. fda.gov

Characterization of Excretion Pathways and Mass Balance in Animal Models

Mass balance studies are conducted in animal models to account for all pathways of excretion of the administered drug and its metabolites. frontiersin.org For picosulfate, the primary route of elimination for the unabsorbed drug and the BHPM formed in the colon is through the feces. msdvetmanual.com

The small fraction of picosulfate that is absorbed systemically is primarily excreted via the kidneys into the urine. fda.govdrugbank.com The major metabolite found in urine is not BHPM itself, but rather its glucuronide-conjugated form. fda.gov A very small percentage of the administered dose, approximately 0.1% to 0.19%, has been reported to be recovered as unchanged picosulfate in human urine. fda.govdrugbank.com

A representative mass balance study in an animal model, such as the Sprague-Dawley rat, would involve administering a labeled form of picosulfate and housing the animals in metabolic cages. frontiersin.orgnih.gov This setup allows for the separate and complete collection of urine and feces over a defined period (e.g., 7 days). frontiersin.org The amount of the label recovered in urine, feces, and cage rinses is quantified to determine the total recovery, providing a comprehensive picture of the drug's excretion pathways. frontiersin.org

Non-Clinical Pharmacokinetic Profiling and Inter-species Comparison

Non-clinical pharmacokinetic profiling of picosulfate has been conducted in species such as rats and dogs as part of toxicology assessments. fda.gov A consistent finding across species, including humans, is the very low systemic exposure to both the parent drug, picosulfate, and its active metabolite, BHPM. fda.gov

A significant factor in the inter-species comparison of picosulfate's pharmacokinetics is its reliance on metabolism by colonic bacteria. docksci.com The composition and metabolic activity of gut flora can differ considerably between species, which may lead to variability in the rate and extent of BHPM formation. cn-bio.come-century.us This dependency can sometimes result in an unpredictable laxative effect in animal models. e-century.us Despite these potential differences in gut microbiota, the fundamental pharmacokinetic profile of picosulfate as a locally acting prodrug with minimal systemic absorption remains consistent.

| Pharmacokinetic Parameter | General Finding Across Species (Rat, Dog, Human) | Key Considerations for Inter-species Comparison |

|---|---|---|

| Absorption | Very low systemic absorption | Conserved characteristic |

| Metabolism | Prodrug, activated by colonic bacteria to BHPM | Potential for variability due to differences in gut microbiota composition and activity e-century.us |

| Distribution | Minimal, due to low absorption | Conserved characteristic |

| Excretion | Primarily fecal (unabsorbed drug); absorbed fraction excreted in urine as BHPM-glucuronide fda.gov | Excretion pathways are generally conserved |

| Systemic Exposure (Cmax, AUC) | Very low for both picosulfate and BHPM fda.gov | Conserved characteristic |

Research Applications in Drug Discovery and Development Preclinical Focus

Utilization of Isotopic Labeling for Preclinical Pharmacokinetic and Pharmacodynamic Profiling

The use of stable isotope-labeled compounds is a cornerstone of modern preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. Picosulfate-d13 (sodium), a deuterated analog of Sodium Picosulfate, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). fda.gov Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes. wikipedia.org This technique is invaluable because the labeled compound is chemically identical to the parent drug but has a different mass, allowing for precise differentiation and quantification in complex biological matrices like plasma and urine. fda.govnih.gov

In the preclinical assessment of Sodium Picosulfate, Picosulfate-d13 is used to accurately determine key pharmacokinetic parameters. fda.gov Following oral administration, both the parent drug and its active metabolite, BHPM, exhibit very low systemic exposure. fda.gov The use of Picosulfate-d13 and the corresponding deuterated metabolite standard, BHPM-d13, ensures the reliability of these low-level measurements by correcting for variability during sample preparation and analysis. fda.gov Stock solutions of Picosulfate-d13 and BHPM-d13 have demonstrated stability for at least 61 days at 5°C ± 3°C, which is critical for the integrity of long-term preclinical studies. fda.gov

Detailed pharmacokinetic studies, enabled by the use of these deuterated standards, have shown that after oral administration, the peak plasma concentration (Cmax) of picosulfate is minimal. fda.gov The majority of the active metabolite BHPM excreted in the urine is in a glucuronide-conjugated form, a finding confirmed by treating urine samples with glucuronidase and re-assaying with LC-MS/MS methods reliant on the deuterated internal standard. fda.gov

Table 1: Pharmacokinetic Parameters of Sodium Picosulfate in Healthy Volunteers (Determined using Picosulfate-d13 as Internal Standard)

| Parameter | Value (following 1st dose) | Value (following 2nd dose, 6h later) |

|---|---|---|

| Mean Peak Plasma Concentration (Cmax) | 2.3 ± 1.4 ng/mL | 3.2 ± 2.6 ng/mL |

| Mean Time to Peak Concentration (Tmax) | 1.9 ± 1.0 hours | 7.1 ± 2.1 hours |

| Mean Amount Recovered in Urine | 0.019 ± 0.009 mg (~0.19% of administered dose) |

Role in Understanding Mechanistic Aspects of Drug-Drug Interactions via Metabolic Enzymes (In Vitro Studies)

Picosulfate-d13 (sodium) plays a critical role as an internal standard in the analytical methods used to assess the potential for drug-drug interactions (DDIs). In vitro studies are conducted to determine if a drug candidate can inhibit or induce the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. fda.govnih.govnih.gov

Sodium Picosulfate was evaluated for its potential to inhibit major human CYP enzymes in pooled human liver microsomes. fda.gov In these assays, various concentrations of the drug are incubated with specific substrates for each CYP enzyme, and the formation of metabolites is measured. fda.gov The use of a stable isotope-labeled internal standard like Picosulfate-d13 in the LC-MS/MS analysis is essential for accurately quantifying the remaining substrate or formed metabolite, thereby ensuring the reliability of the inhibition data.

The results of these in vitro studies indicated that Sodium Picosulfate is not a direct, time-dependent, or metabolism-dependent inhibitor of the evaluated CYP enzymes. fda.gov The IC50 values, which represent the concentration of a drug required to inhibit 50% of the enzyme activity, were all determined to be greater than 18 μM. fda.gov Based on the low peak plasma concentration (Cmax) observed in human studies (6.65 nM), the potential for systemic DDI via CYP inhibition is considered remote. fda.gov Furthermore, Sodium Picosulfate did not show potential for inducing CYP1A2, CYP2B6, or CYP3A4/5 enzymes at concentrations up to 1.8 μM in cultured human hepatocytes. fda.gov

Table 2: In Vitro Evaluation of Sodium Picosulfate as an Inhibitor of Human CYP Enzymes

| CYP Enzyme Evaluated | Result | IC50 Value |

|---|---|---|

| CYP1A2 | No significant inhibition observed | > 18 μM |

| CYP2B6 | No significant inhibition observed | > 18 μM |

| CYP2C8 | No significant inhibition observed | > 18 μM |

| CYP2C9 | No significant inhibition observed | > 18 μM |

| CYP2C19 | No significant inhibition observed | > 18 μM |

| CYP2D6 | No significant inhibition observed | > 18 μM |

| CYP3A4/5 | No significant inhibition observed | > 18 μM |

Contribution to Impurity Profiling and the Development of Pharmaceutical Reference Standards

Picosulfate-d13 (sodium) is a crucial tool in impurity profiling and serves as a high-quality pharmaceutical reference standard. pharmaffiliates.compharmaffiliates.compharmaffiliates.comsynzeal.com Reference standards are highly characterized materials used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. sigmaaldrich.comvwr.compharmacopoeia.com The development and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. scirp.orgscirp.org

During the synthesis and storage of Sodium Picosulfate, various process-related impurities and degradation products can arise. scirp.orgresearchgate.netresearchgate.net Picosulfate-d13 (sodium), as a stable isotope, is used as an internal standard in advanced analytical techniques like HPLC and LC-MS to accurately identify and quantify these impurities. pharmaffiliates.comscirp.org Its distinct mass allows it to be spiked into a sample of the API, enabling precise measurement of impurities by correcting for any loss or variation during the analytical process. This is particularly important for forced degradation studies, where the API is subjected to stress conditions (e.g., acid, base, oxidation) to identify potential degradants that could form during the product's shelf life. scirp.org

The availability of well-characterized reference standards, including isotopically labeled versions like Picosulfate-d13, is essential for validating the analytical methods used for quality control. pharmaffiliates.comsynzeal.com

Table 3: Selected Sodium Picosulfate Compounds and Reference Standards

| Compound Name | Role / Type | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Sodium Picosulfate | Active Pharmaceutical Ingredient | C₁₈H₁₃NNa₂O₈S₂ | 481.41 |

| Picosulfate-d13 Sodium | Stable Isotope / Reference Standard | C₁₈D₁₃NNa₂O₈S₂ | 494.49 |

| Sodium Picosulfate - Impurity A | Process Impurity | C₁₈H₁₄NNaO₅S | 379.36 |

| Sodium Picosulfate N-oxide | Potential Degradant | C₁₈H₁₃NNa₂O₉S₂ | 497.4 |

Application in Quantitative Analytical Control for Active Pharmaceutical Ingredients and Intermediates

In the realm of pharmaceutical analysis, quantitative control of the active pharmaceutical ingredient (API) is paramount. pharmaffiliates.com Picosulfate-d13 (sodium) is indispensable for the robust quantitative analysis of Sodium Picosulfate in both bulk drug substance and finished pharmaceutical formulations. pharmaffiliates.comsynzeal.com Its primary application is as an internal standard in chromatographic methods, particularly LC-MS/MS, which are favored for their high sensitivity and selectivity. mjcce.org.mk

The principle of using a stable isotope-labeled internal standard is to add a known quantity of Picosulfate-d13 to the unknown sample containing Sodium Picosulfate. nih.gov Throughout the extraction, separation, and detection process, both the analyte (Sodium Picosulfate) and the internal standard (Picosulfate-d13) are subjected to the same conditions. Because they are chemically identical, any experimental variations affect both compounds equally. By measuring the ratio of the analyte's response to the internal standard's response, a highly accurate and precise quantification can be achieved. researchgate.net

This methodology is applied in various stages of drug development and manufacturing, including:

Assay of API: Determining the exact concentration of Sodium Picosulfate in the drug substance. giwmscdnone.gov.np

Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of an analytical procedure. mjcce.org.mk

Stability Studies: Quantifying the amount of API remaining after exposure to different environmental conditions over time. scirp.org

The reliability of these critical quality control tests is significantly enhanced by the use of Picosulfate-d13, ensuring that the final drug product meets its specifications. mjcce.org.mk

Table 4: Example of Analytical Method Parameters for API Quantification

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Hypersil BDS C18, 5.0 μm, 4.6 × 250 mm |

| Mobile Phase | Gradient mixture of phosphate (B84403) buffer (pH 7.5) and Acetonitrile (B52724) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 220 nm and 263 nm |

| Internal Standard for LC-MS confirmation | Picosulfate-d13 (sodium) |

Future Directions and Advanced Research Considerations

Development of Novel and Efficient Deuteration Strategies for Complex Drug Molecules

Promising strategies include transition-metal-catalyzed C-H activation, which enables the direct exchange of hydrogen for deuterium (B1214612) at specific molecular positions. researchgate.net For a molecule like picosulfate, this could allow for selective deuteration of the pyridinylmethyl or phenyl rings. Other innovative methods involve metal-free, photo-excited approaches using deuterated solvents, which can achieve deuteration at positions that are often inaccessible through traditional catalysis. researchgate.net The development of ionic liquid-based catalytic systems also presents a novel avenue for efficient deuteration under mild conditions. doi.org

Future research would aim to optimize these methods for the specific structure of picosulfate, focusing on achieving high levels of deuterium incorporation (>98%) with precise regioselectivity and scalability. The ideal strategy would be cost-effective, environmentally benign, and adaptable for producing various isotopologues of picosulfate for different research applications.

| Strategy | Description | Potential Advantages for Picosulfate-d13 Synthesis |

|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Utilizes catalysts (e.g., Palladium, Iridium) to directly replace C-H bonds with C-D bonds. | High regioselectivity for specific positions on the aromatic rings. |

| Ionic Liquid Catalysis | Employs ionic liquids as catalysts to facilitate H/D exchange reactions under mild conditions. | Remarkable efficiency, rapid kinetics, and potentially simpler purification. doi.org |

| Photocatalytic Deuteration | Uses light to excite the molecule, enhancing its reactivity for H/D exchange in a deuterated solvent. | Access to otherwise unreactive C-H bonds, metal-free conditions. |

| Enzyme-Catalyzed Deuteration | Leverages enzymes to perform selective H/D exchange, mimicking biological processes. | High specificity and environmentally friendly ("green chemistry") approach. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Tracing of Deuterated Picosulfate Metabolites

Once synthesized, Picosulfate-d13 can serve as a powerful probe to trace the metabolic journey of its parent compound in real-time. The presence of deuterium provides a unique spectroscopic signature that can be distinguished from the abundant hydrogen in biological systems.

Deuterium Metabolic Imaging (DMI) , an emerging magnetic resonance (MR)-based technique, is a promising tool. nih.gov DMI can non-invasively map the spatial and temporal distribution of deuterated molecules and their metabolites in three dimensions within a living organism. nih.gov By administering Picosulfate-d13, researchers could visualize its transit through the gastrointestinal tract, its activation by gut bacteria, and the subsequent absorption and distribution of its active metabolite, Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).

Another powerful technique is Stimulated Raman Scattering (SRS) microscopy . SRS is a vibrational imaging technique that can detect the unique carbon-deuterium (C-D) bond vibrations, which occur in a "silent" region of the cellular Raman spectrum, allowing for background-free imaging. nih.gov This would enable the visualization of Picosulfate-d13 and its metabolites at the single-cell level, providing unprecedented resolution to study which specific cells and tissues take up the active compound. Combining these imaging modalities with high-resolution mass spectrometry (HRMS) would allow for the precise identification and quantification of deuterated metabolites in various biological samples. frontiersin.org

| Technique | Principle | Potential Application for Picosulfate-d13 |

|---|---|---|

| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance-based detection of deuterium signals to map metabolite distribution in vivo. nih.gov | 3D mapping of Picosulfate-d13 activation and BHPM distribution in the colon and other tissues. |

| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational frequency of C-D bonds for high-resolution chemical imaging. nih.gov | Visualizing the uptake of deuterated BHPM into individual intestinal cells in real-time. |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio to identify and quantify molecules. | Identifying and quantifying Picosulfate-d13 and its full spectrum of deuterated metabolites in plasma, urine, and feces. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Confirming the position of deuterium labels and characterizing the structure of novel metabolites. |

Mechanistic Studies on Microbiota-Drug Interactions and Host-Microbiome Co-Metabolism using Stable Isotope Probes

Sodium picosulfate is a prodrug that is metabolically activated by gut bacteria. The use of Picosulfate-d13 as a stable isotope probe offers a unique opportunity to dissect this critical microbiota-drug interaction with high precision. Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to trace the flow of isotopically labeled substrates into the biomass (like nucleic acids or proteins) of microorganisms. nih.govnih.gov

By incubating fecal microbiota with Picosulfate-d13 ex vivo, researchers could identify the specific bacterial species or consortia responsible for its activation. This involves tracking the incorporation of deuterium into the bacterial cells that metabolize the compound. Subsequent analysis using techniques like DNA-SIP or Protein-SIP, combined with metagenomic sequencing, can reveal the identity of these key microbes. researchgate.net

Furthermore, Picosulfate-d13 can be used to study the broader impact on host-microbiome co-metabolism. The gut microbiome and the host are engaged in a complex metabolic crosstalk. nih.govresearchgate.net Administering Picosulfate-d13 and tracing the appearance of deuterated metabolites in host circulation and tissues can illuminate how microbial drug metabolism directly influences host metabolic pathways. This approach can help answer questions about the systemic exposure to microbially-generated drug metabolites and how they interact with host enzymes and tissues. youtube.com

Integration of Deuterated Compound Data in Physiologically Based Pharmacokinetic (PBPK) Modeling and In Silico Predictions

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and biochemical data. mdpi.com Data generated from studies using Picosulfate-d13 can significantly enhance the accuracy and predictive power of PBPK models for sodium picosulfate.

Specifically, quantitative data on the rate of microbial activation of Picosulfate-d13 in the gut can be used to build more sophisticated models of presystemic metabolism. The precise tracking of the deuterated active metabolite (BHPM-d12) allows for the refinement of parameters related to its absorption from the colon, distribution to various organs, and eventual elimination.

Integrating these data into a PBPK model can help predict how variability in the gut microbiome composition might affect the pharmacokinetic profile of sodium picosulfate across different individuals. In silico tools can then use this refined model to simulate drug-drug interactions or predict outcomes in special populations. mdpi.com This approach moves beyond simple empirical descriptions of pharmacokinetics to a more mechanistic understanding, which is crucial for personalized medicine.

Exploration of Deuterated Picosulfate in Mechanistic Toxicology Studies (excluding safety assessment)

Deuteration can significantly alter the rate of drug metabolism due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes than a carbon-hydrogen bond. nih.govnih.gov This principle can be harnessed to investigate the mechanisms of toxicity. If a particular adverse effect is caused by a reactive metabolite, slowing down its formation through deuteration could provide mechanistic insights.

By strategically placing deuterium on different positions of the picosulfate molecule, researchers can probe which metabolic pathways are involved in the formation of potentially toxic byproducts. For example, if a minor metabolic pathway leads to a reactive intermediate, deuterating the site of that reaction could reduce the formation of the intermediate. Comparing the toxicological profiles of different deuterated isotopologues in cellular or animal models can help identify the specific metabolic steps linked to toxicity. nih.gov This approach is not for assessing the safety of Picosulfate-d13 itself, but rather for using it as a research tool to understand the metabolic bioactivation and detoxification pathways of the parent drug. researchgate.net This knowledge is fundamental for designing safer drugs in the future.

Q & A

(Basic) How to design experiments assessing the stability of Picosulfate-d13 (sodium) under varying physiological conditions?

Methodological Answer:

Use the PICOT framework to structure the research question:

- P (Population/System): Target biological matrices (e.g., plasma, urine).

- I (Intervention): Exposure of Picosulfate-d13 to pH, temperature, and enzymatic conditions.

- C (Comparison): Stability vs. non-deuterated analogs.

- O (Outcome): Quantify degradation via LC-MS/MS.

- T (Time): Longitudinal stability over 24–72 hours.

Incorporate FINER criteria to ensure feasibility and novelty . Optimize protocols using literature on deuterated compound handling (e.g., storage conditions from sodium sulfosuccinate analogs) .

(Advanced) What are common pitfalls in analyzing isotopic interference when using Picosulfate-d13 (sodium) as an internal standard?

Methodological Answer:

- Isotopic Purity Validation: Use high-resolution mass spectrometry (HRMS) to detect impurities (e.g., residual non-deuterated species) .

- Matrix Effects: Compare signal suppression/enhancement across biological matrices using post-column infusion studies.

- Data Normalization: Apply isotope dilution mass spectrometry (IDMS) with correction factors for natural abundance of deuterium .

Address contradictions by cross-referencing results with aggregated literature data via systematic search strategies .

(Advanced) How to resolve pharmacokinetic data contradictions caused by deuterium isotope effects in Picosulfate-d13 (sodium) studies?

Methodological Answer:

- Kinetic Modeling: Use compartmental models to isolate isotope effects (e.g., altered metabolic rates due to deuterium substitution).

- Controlled Comparisons: Design parallel studies with non-deuterated controls to isolate isotopic contributions .

- Statistical Reconciliation: Apply mixed-effects models to account for inter-individual variability .

Leverage longitudinal data collection frameworks (e.g., DO13) to track time-dependent changes .

(Basic) What strategies ensure reproducibility of Picosulfate-d13 (sodium) quantification across analytical platforms?

Methodological Answer:

- Standardization: Use certified reference materials (CRMs) and inter-laboratory calibration.

- Protocol Harmonization: Document extraction solvents, column types, and ionization parameters in detail (see appendix guidelines for procedural transparency) .

- Cross-Platform Validation: Compare results from LC-MS, GC-MS, and NMR to identify platform-specific biases .

(Advanced) How to integrate metabolomic and pharmacokinetic data in longitudinal trials involving Picosulfate-d13 (sodium)?

Methodological Answer:

- Multi-Omics Workflows: Use time-series clustering to align PK curves with metabolite flux data.

- Data Fusion Tools: Apply machine learning (e.g., PCA or PLS-DA) to identify correlations between isotopic labeling and metabolic pathways .

- Bias Mitigation: Account for isotopic dilution in metabolomic assays via tracer-specific normalization .

(Basic) What are optimal storage conditions for Picosulfate-d13 (sodium) to prevent isotopic exchange?

Methodological Answer:

- Temperature: Store at –80°C in anhydrous environments to minimize H/D exchange.

- Container Material: Use glass vials with PTFE-lined caps to avoid adsorption .

- Stability Monitoring: Conduct periodic LC-MS checks over 6–12 months to validate integrity .

(Basic) How to validate the purity of Picosulfate-d13 (sodium) using spectroscopic/chromatographic methods?

Methodological Answer:

- NMR: Confirm deuterium incorporation at specific positions via H-NMR.

- Chromatography: Use orthogonal methods (HILIC and reversed-phase LC) to detect polar/non-polar impurities .

- Certification: Cross-validate with synthetic standards from peer-reviewed literature .

(Advanced) What statistical approaches handle batch-to-batch variability in deuterated compound synthesis?

Methodological Answer:

- ANOVA: Compare isotopic purity across batches to identify synthesis outliers.

- Multivariate Analysis: Use PCA to isolate sources of variability (e.g., reagent quality, reaction time) .

- Quality Control: Implement real-time monitoring via process analytical technology (PAT) .

(Advanced) How to address confounding variables when comparing Picosulfate-d13 (sodium) with non-deuterated analogs?

Methodological Answer:

- Blinded Studies: Randomize sample analysis to avoid operator bias.

- Covariate Adjustment: Use regression models to control for matrix effects or instrument drift .

- Replication: Perform triplicate assays under identical conditions to isolate isotopic effects .

(Basic) What are best practices for documenting synthetic pathways of Picosulfate-d13 (sodium) in publications?

Methodological Answer:

- Detailed Appendices: Include reaction schemes, purification steps, and spectroscopic data (e.g., H/C NMR, HRMS) .

- Data Repositories: Deposit raw spectra in open-access platforms (e.g., Zenodo) for transparency.

- Protocol Reproducibility: Follow IUPAC guidelines for reporting deuterated compound synthesis .

(Advanced) How to design a controlled study evaluating pharmacokinetic differences induced by deuterium substitution?

Methodological Answer:

- PICOT Structure:

- Ethical Compliance: Adhere to FINER criteria for participant safety and data relevance .

(Advanced) What methodologies reconcile discrepancies between in silico predictions and experimental data for Picosulfate-d13 (sodium)?

Methodological Answer:

- Retrospective Analysis: Use cheminformatics tools (e.g., Reaxys) to compare predicted vs. observed isotopic patterns .

- Parameter Optimization: Adjust computational models (e.g., DFT calculations) using experimental kinetic data .

- Peer Review: Engage in collaborative forums to validate hypotheses .

(Basic) How to perform a literature review identifying knowledge gaps in deuterated laxative agents like Picosulfate-d13 (sodium)?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "Picosulfate-d13" AND "pharmacokinetics") in PubMed, Scopus, and Embase.

- Gap Analysis: Map existing studies using PRISMA frameworks to highlight under-researched areas (e.g., long-term safety) .

- Citation Tracking: Follow references in seminal papers to identify foundational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.